3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide is a complex organic compound that features a benzenesulfonyl group attached to a propanamide backbone
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with 2-(2-chlorophenyl)-2-methoxyethylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring in the benzenesulfonyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide can be compared with similar compounds such as:
4-(trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of a chlorophenyl group, leading to different chemical properties and reactivity.
2,4,6-trichlorobenzoyl chloride: This compound has multiple chlorine atoms on the benzene ring, which affects its reactivity and potential applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonyl and amide functional groups
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-24-17(15-9-5-6-10-16(15)19)13-20-18(21)11-12-25(22,23)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCLDVNOBMIIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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